Methyl 2,5-difluoro-4-(propan-2-yl)benzoate

Beschreibung

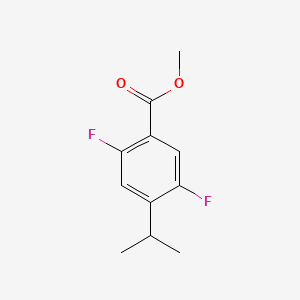

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at positions 2 and 5 and an isopropyl group at position 2. This compound belongs to a broader class of substituted benzoates, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C11H12F2O2 |

|---|---|

Molekulargewicht |

214.21 g/mol |

IUPAC-Name |

methyl 2,5-difluoro-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)7-4-10(13)8(5-9(7)12)11(14)15-3/h4-6H,1-3H3 |

InChI-Schlüssel |

FWZYRCQZARNYMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C=C1F)C(=O)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-(propan-2-yl)benzoate typically involves the esterification of 2,5-difluoro-4-(propan-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2,5-difluoro-4-(propan-2-yl)benzoic acid.

Reduction: Formation of 2,5-difluoro-4-(propan-2-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2,5-difluoro-4-(propan-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and isopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making fluorinated benzoates more resistant to enzymatic degradation .

- Isopropyl vs.

- Hydroxyl Groups : Hydroxyl-substituted analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) exhibit higher water solubility and biological activity, such as α-glucosidase inhibition, due to hydrogen bonding .

Spectroscopic and Structural Comparisons

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reveal distinct patterns:

- This compound : Expected ¹⁹F NMR signals near δ -110 to -120 ppm for aromatic fluorines, with ¹H NMR signals for the isopropyl group at δ 1.2–1.4 ppm (CH₃) and δ 2.8–3.0 ppm (CH) .

- Methyl 2,4-dihydroxy-6-methyl benzoate : Shows benzylic methyl signals at δ 2.10–2.46 ppm and hydroxyl resonances at δ 5.5–6.0 ppm, absent in fluorinated analogs due to fluorine’s deshielding effects .

- Intermediate 24 () : LC-MS (ESIpos) m/z = 407 [M+H]⁺, contrasting with the lower molecular weight of the target compound (m/z ~214) due to the absence of a triazolo-oxazine moiety .

Biologische Aktivität

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of difluoro substituents and an isopropyl group in its structure may enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- Fluorine atoms at the 2 and 5 positions of the benzoate ring, which can influence the compound's reactivity and interaction with biological targets.

- An isopropyl group at the para position, which may contribute to its lipophilicity and overall biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the difluoro substituents may enhance binding affinity to receptors or enzymes involved in various metabolic pathways. The exact mechanisms require further elucidation through experimental studies.

Antimicrobial Activity

Recent studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. This compound has been tested against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.023 µg/mL | |

| Aspergillus niger | 0.157 µg/mL | |

| Staphylococcus aureus | 0.210 µg/mL |

These findings suggest that this compound may possess significant antifungal and antibacterial activities.

Cytotoxicity

Cytotoxicity assays have indicated varying levels of toxicity against human cell lines. The compound's cytotoxic effects were assessed using the following parameters:

These results indicate that while the compound exhibits some cytotoxicity, it may also have selective activity against certain cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure has been linked to increased lipophilicity and enhanced biological activity. Studies suggest that modifications in the substituents on the benzoate ring can lead to significant changes in activity profiles. For instance, compounds with different halogen substitutions have shown varied efficacy against specific microbial strains and cancer cell lines.

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against Candida albicans, with an MIC comparable to established antifungal agents like fluconazole.

- Cytotoxicity Profiling : In a comparative analysis involving multiple derivatives, this compound showed superior cytotoxic effects against A431 cells compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.